Welcome to the BenchChem Online Store!
molecular formula C8H8BrClO B1290133 1-(Bromomethyl)-2-chloro-4-methoxybenzene CAS No. 54788-17-9

1-(Bromomethyl)-2-chloro-4-methoxybenzene

Cat. No. B1290133
M. Wt: 235.5 g/mol
InChI Key: UIOYCWAQKOLSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06472419B1

Procedure details

212 g (purity 82%) of 2-chloro-4-methoxybenzyl bromide in 900 ml of dichloromethane are reacted in the course of 4 h at 40° C. with 176 g of potassium cyanide in 675 ml of water and 15.5 g of tetrabutylammonium hydrogen sulfate. After working-up, 157 g of brownish oil are obtained (purity 79%).
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
675 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH2:4]Br.[C-:12]#[N:13].[K+]>ClCCl.O.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH2:4][C:12]#[N:13] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
212 g
Type
reactant
Smiles
ClC1=C(CBr)C=CC(=C1)OC
Name
Quantity
176 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
675 mL
Type
solvent
Smiles
O
Name
Quantity
15.5 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)OC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 157 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.